3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Description
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a piperazine-derived ketone characterized by a propan-1-one backbone substituted with a chlorine atom at the 3-position and a 4-methoxyphenyl-functionalized piperazine ring at the 1-position.
Properties
IUPAC Name |
3-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCLVYVGQNBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192131 | |
| Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-53-5 | |
| Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Electronic and Steric Properties
- Methoxy vs. In contrast, the 4-fluorophenyl analog (C₁₃H₁₆ClFN₂O) features an electron-withdrawing fluorine atom, which may improve metabolic stability but reduce solubility .
- Chlorophenyl vs. Dihydropyridazinone: The dihydropyridazinone substituent in the analog from introduces a planar, heterocyclic moiety that likely contributes to its potent analgesic activity by interacting with inflammatory enzymes or receptors .
Pharmacological Implications
- Analgesic Activity: The dihydropyridazinone derivative () demonstrates the significance of non-piperazine substituents in biological activity.
- Receptor Targeting : Piperazine analogs with chloro or methoxy groups are often explored as dopamine D₂ or serotonin 5-HT₁A receptor ligands. The target compound’s methoxy group may enhance binding affinity compared to halogenated analogs .
Biological Activity
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound with notable biological activities, particularly in the fields of antifungal and antibacterial research. The compound's unique structure, featuring a chloro group and a piperazine moiety, contributes to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 282.77 g/mol
- CAS Number : 1000932-53-5
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound, particularly against various strains of Candida species.
Summary of Antifungal Studies
| Test Organism | Methodology | Results |
|---|---|---|
| Candida albicans | Broth microdilution | Moderate antifungal activity observed |
| Candida glabrata | Disk diffusion | Potential lead for new antifungal medications |
The compound has shown moderate effectiveness in inhibiting the growth of these pathogens, suggesting that it may serve as a foundation for developing new antifungal agents.
Antibacterial Activity
In addition to its antifungal properties, this compound has been evaluated for its antibacterial effects. Although specific data on its antibacterial activity is less extensive than its antifungal studies, preliminary findings suggest potential efficacy against several bacterial strains.
Case Study: Antichlamydial Activity
A related study investigated the antichlamydial properties of similar compounds. While not directly testing this compound, the findings indicated that modifications to piperazine derivatives could enhance activity against Chlamydia species. This suggests a potential avenue for exploring the compound's broader antibacterial effects .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Binding Affinity : The compound's structure allows it to bind effectively to various receptors, influencing pharmacodynamics.
- Enzymatic Activity : Studies indicate that similar compounds can modulate enzymatic pathways involved in bacterial and fungal metabolism, leading to their inhibitory effects .
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of functional groups essential for its biological activity.
Synthetic Route Overview
- Starting Materials : Utilize piperazine derivatives and chloroacetone as key starting materials.
- Reaction Conditions : Optimize conditions such as temperature and solvent choice to maximize yield.
- Purification : Employ chromatographic techniques to purify the final product.
Comparative Analysis with Related Compounds
The table below summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-ol | Hydroxyl group instead of carbonyl | Antidepressant |
| 1-(3-chloropropanoyl)-piperazine | Lacks methoxy group | Antipsychotic |
| Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone | Additional biphenyl structure | Broader activity spectrum |
This comparison illustrates how variations in structure can influence pharmacological profiles, emphasizing the importance of functional groups in determining biological activity .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one?
Answer:
The synthesis typically involves coupling a piperazine derivative with a chlorinated propanone precursor. A representative approach (analogous to ) includes:
Reacting 1-(4-methoxyphenyl)piperazine with 3-chloro-1-(substituted)propan-1-one under nucleophilic acyl substitution conditions.
Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst use) to enhance yield. For example, chloroform/methanol mixtures (50:1) are effective for purification via column chromatography .
Monitoring reaction progress using TLC or HPLC to ensure completion.
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy: Assigns proton and carbon environments (e.g., distinguishing methoxy protons at δ ~3.7 ppm and aromatic protons in the piperazine ring) .
- Mass Spectrometry (MS): Confirms molecular weight via [M+H]+ or [M+Na]+ peaks (e.g., m/z ~309 for the parent ion) .
- X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., C-H···O hydrogen bonds). SHELX programs are widely used for refinement .
Advanced: How can computational modeling predict the compound’s biological target interactions?
Answer:
- Molecular Docking: Simulate binding affinities to receptors (e.g., serotonin or dopamine transporters) using software like AutoDock. The methoxyphenyl group may engage in π-π stacking, while the chloro substituent influences steric interactions .
- In Silico ADMET: Predict pharmacokinetic properties (e.g., blood-brain barrier permeability) via tools like SwissADME. Adjust substituents (e.g., methoxy vs. fluoro groups) to optimize bioavailability .
Advanced: What strategies resolve low yields during piperazine-propanone coupling?
Answer:
- Catalyst Optimization: Use Lewis acids (e.g., AlCl₃) to activate the carbonyl group for nucleophilic attack .
- Stoichiometric Adjustments: Excess piperazine derivatives (1.3–1.5 eq) improve conversion rates .
- Purification Refinement: Employ gradient elution in chromatography to separate byproducts .
Advanced: How to reconcile discrepancies between in vitro and in vivo pharmacological data?
Answer:
- Metabolic Stability Assays: Test hepatic microsome degradation to identify labile groups (e.g., methoxy or chloro substituents) .
- Bioavailability Studies: Compare plasma concentrations after oral vs. intravenous administration. Structural analogs with improved solubility (e.g., hydroxylation) may enhance in vivo efficacy .
Advanced: What SAR insights guide modifications for enhanced CNS activity?
Answer:
- Piperazine Ring Modifications: Bulky substituents (e.g., benzyl groups) increase dopamine receptor affinity .
- Chlorine Position: Para-substitution on the phenyl ring improves target selectivity over ortho/meta positions .
- Propanone Chain Length: Shorter chains (e.g., ethanone vs. propanone) reduce off-target effects .
Advanced: How to validate crystallographic data when twinning or disorder occurs?
Answer:
- SHELXL Refinement: Apply TWIN and BASF commands to model twinned crystals. Use PART instructions to resolve disordered regions .
- Validation Tools: Check R-factors and electron density maps (e.g., via PLATON) to ensure model accuracy .
Advanced: What in vitro assays assess neuropharmacological potential?
Answer:
- Radioligand Binding Assays: Quantify affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors using tritiated ligands .
- Functional cAMP Assays: Measure GPCR activation/inhibition in transfected HEK293 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
